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molecular formula C13H19NO2 B8612958 tert-butyl 2-[(4-methylphenyl)amino]acetate

tert-butyl 2-[(4-methylphenyl)amino]acetate

Cat. No. B8612958
M. Wt: 221.29 g/mol
InChI Key: BPTRLPIABVWIAR-UHFFFAOYSA-N
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Patent
US07435815B2

Procedure details

A solution of p-toluidine (200 mmol) in THF (500 mL) was treated with tert-butyl bromoacetate (220 mmol) and DIPEA (440 mmol) at RT. The reaction mixture was heated to reflux for 16 h and cooled to RT. Water (200 mL) and EE (500 mL) were added, the layers were separated and the aqueous layer was extracted twice with ethyl acetate (100 mL). The combined organic layers were washed with water and brine. The solvents were removed in vacuo and the residue (44 g) was used without further purification.
Quantity
200 mmol
Type
reactant
Reaction Step One
Quantity
220 mmol
Type
reactant
Reaction Step One
Name
Quantity
440 mmol
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([CH3:8])=[CH:4][CH:3]=1.Br[CH2:10][C:11]([O:13][C:14]([CH3:17])([CH3:16])[CH3:15])=[O:12].CCN(C(C)C)C(C)C.O>C1COCC1>[C:14]([O:13][C:11](=[O:12])[CH2:10][NH:1][C:2]1[CH:7]=[CH:6][C:5]([CH3:8])=[CH:4][CH:3]=1)([CH3:17])([CH3:16])[CH3:15]

Inputs

Step One
Name
Quantity
200 mmol
Type
reactant
Smiles
NC1=CC=C(C=C1)C
Name
Quantity
220 mmol
Type
reactant
Smiles
BrCC(=O)OC(C)(C)C
Name
Quantity
440 mmol
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Name
Quantity
500 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
200 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 16 h
Duration
16 h
CUSTOM
Type
CUSTOM
Details
the layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted twice with ethyl acetate (100 mL)
WASH
Type
WASH
Details
The combined organic layers were washed with water and brine
CUSTOM
Type
CUSTOM
Details
The solvents were removed in vacuo
CUSTOM
Type
CUSTOM
Details
the residue (44 g) was used without further purification

Outcomes

Product
Name
Type
Smiles
C(C)(C)(C)OC(CNC1=CC=C(C=C1)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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